molecular formula C15H24O B12792137 1H,4H-3a,8a-Epoxy-4,7-methanoazulene, hexahydro-1,4,10,10-tetramethyl- CAS No. 67710-71-8

1H,4H-3a,8a-Epoxy-4,7-methanoazulene, hexahydro-1,4,10,10-tetramethyl-

Cat. No.: B12792137
CAS No.: 67710-71-8
M. Wt: 220.35 g/mol
InChI Key: ITGOXMFOJUVODK-UHFFFAOYSA-N
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Description

1H,4H-3a,8a-Epoxy-4,7-methanoazulene, hexahydro-1,4,10,10-tetramethyl- is a complex organic compound belonging to the class of azulene derivatives. This compound is characterized by its unique structure, which includes an epoxy group and multiple methyl groups, contributing to its distinct chemical properties .

Preparation Methods

The synthesis of 1H,4H-3a,8a-Epoxy-4,7-methanoazulene, hexahydro-1,4,10,10-tetramethyl- involves several stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1H,4H-3a,8a-Epoxy-4,7-methanoazulene, hexahydro-1,4,10,10-tetramethyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H,4H-3a,8a-Epoxy-4,7-methanoazulene, hexahydro-1,4,10,10-tetramethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1H,4H-3a,8a-Epoxy-4,7-methanoazulene, hexahydro-1,4,10,10-tetramethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The epoxy group and methyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

1H,4H-3a,8a-Epoxy-4,7-methanoazulene, hexahydro-1,4,10,10-tetramethyl- can be compared with other azulene derivatives such as:

Properties

CAS No.

67710-71-8

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2,8,12,12-tetramethyl-11-oxatetracyclo[5.3.1.12,5.01,7]dodecane

InChI

InChI=1S/C15H24O/c1-10-5-8-15-13(4)7-6-11(12(13,2)3)9-14(10,15)16-15/h10-11H,5-9H2,1-4H3

InChI Key

ITGOXMFOJUVODK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC23C1(O2)CC4CCC3(C4(C)C)C

Origin of Product

United States

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